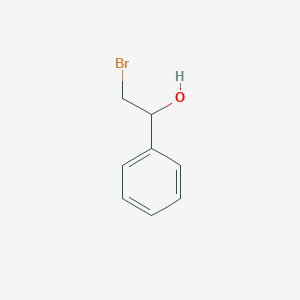

2-Bromo-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHEUQBMDBSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941844 | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-28-7, 199343-14-1 | |

| Record name | α-(Bromomethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Bromomethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1-phenylethanol CAS number and properties

An In-depth Technical Guide to 2-Bromo-1-phenylethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chiral building block crucial in pharmaceutical and fine chemical synthesis. It covers the compound's core properties, stereoisomers, detailed experimental protocols for its synthesis and subsequent reactions, and its application in drug development, particularly as a precursor for bioactive molecules.

Core Properties and CAS Numbers

This compound (C₈H₉BrO) is an organic compound featuring a phenyl ring and a hydroxyl group on the first carbon of an ethanol (B145695) chain, with a bromine atom on the second carbon.[1] This structure includes a chiral center at the carbon bearing the hydroxyl group, leading to the existence of two enantiomers: (R)- and (S)-2-Bromo-1-phenylethanol.[2] The racemic mixture and its individual enantiomers are key intermediates in various synthetic applications.[3]

The compound is typically a colorless to pale yellow liquid, soluble in many organic solvents with limited solubility in water.[1][2] The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties, while the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its specific enantiomers.

| Property | Value | CAS Number | Source(s) |

| Racemic this compound | 2425-28-7, 199343-14-1 | [1][2][4][5][6][7][8] | |

| Molecular Formula | C₈H₉BrO | [4][5][9] | |

| Molecular Weight | 201.06 g/mol | [4][9][10] | |

| Appearance | Colorless to pale yellow liquid | [1][2] | |

| Density | 1.503 g/cm³ | [1][2] | |

| Boiling Point | 261.6°C at 760 mmHg | [1][2] | |

| Flash Point | 135.6°C | [1][2] | |

| (R)-(-)-2-Bromo-1-phenylethanol | 73908-23-3 | [2][9][10][11] | |

| Optical Rotation | Levorotatory (-) | [2][12] | |

| Melting Point | 54-56 °C | [13] | |

| (S)-(+)-2-Bromo-1-phenylethanol | Not specified in sources | [2] | |

| Optical Rotation | Dextrorotatory (+) | [2] |

Synthesis of this compound

The synthesis of this compound can be approached in several ways, yielding either a racemic mixture or a specific enantiomer. The choice of method depends on the desired stereochemical outcome.

Experimental Protocol 1: Synthesis of Racemic this compound via Halohydrin Formation

One of the most direct methods for synthesizing the racemic mixture is the formation of a halohydrin from styrene (B11656) using N-bromosuccinimide (NBS) in an aqueous organic solvent like DMSO.[3]

Methodology:

-

Formation of Bromonium Ion: The alkene in styrene acts as a nucleophile, attacking the electrophilic bromine of NBS. This creates a cyclic bromonium ion intermediate.[3]

-

Nucleophilic Attack by Water: A water molecule then attacks one of the carbons in the bromonium ion. Due to steric and electronic factors, the attack preferentially occurs at the more substituted benzylic carbon.[3]

-

Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water) to yield the final racemic this compound.[3]

-

Work-up: The reaction mixture is typically worked up by extraction with an organic solvent, followed by washing with aqueous solutions to remove by-products. The final product can be purified by column chromatography.

The formation of the planar bromonium ion can occur on either face of the styrene molecule with equal probability, leading to a 50:50 mixture of enantiomers.[3]

Synthesis of Racemic this compound.

Experimental Protocol 2: Enantioselective Synthesis of (R)-(-)-2-Bromo-1-phenylethanol

Producing enantiomerically pure forms is critical for pharmaceutical applications.[11] The most effective method is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003), which can be achieved using chemical or biocatalytic methods.[11][14]

Methodology (CBS-Catalyzed Asymmetric Reduction):

-

Reaction Setup: A multi-neck, round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0-5 °C under an inert atmosphere.[14]

-

Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene, ~0.1 eq) is added. Borane dimethyl sulfide (B99878) complex (BH₃·DMS, ~1.0-1.2 eq) is then added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes.[14]

-

Substrate Addition: A solution of 2-bromoacetophenone (1.0 eq) in anhydrous THF is added dropwise over 1-2 hours, keeping the internal temperature below 5 °C.[14]

-

Quenching: After the reaction is complete (monitored by TLC or HPLC), it is quenched by the slow, dropwise addition of methanol.[14]

-

Purification: The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and saturated aqueous sodium bicarbonate. The combined organic layers are washed, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield (R)-(-)-2-Bromo-1-phenylethanol.[14] The enantiomeric excess is determined by chiral HPLC.[14]

Workflow for CBS-catalyzed asymmetric reduction.

Key Reactions and Applications in Drug Development

(R)-(-)-2-Bromo-1-phenylethanol is a valuable precursor for synthesizing chiral molecules, including β-amino alcohols and epoxides, which are core structures in many pharmaceuticals.[15][16][17]

Reaction Pathways

The primary reaction pathways involve nucleophilic attack at the bromine-bearing carbon or intramolecular cyclization.[16]

-

Sɴ2 Nucleophilic Substitution: The bromide ion is an excellent leaving group, allowing for displacement by various nucleophiles (e.g., amines, azides). This reaction proceeds via a classic Sɴ2 mechanism, which results in an inversion of the stereochemical configuration at the chiral center. For example, reacting the (R)-enantiomer with an amine yields the corresponding (S)-amino alcohol.[15]

-

Intramolecular Cyclization (Epoxide Formation): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the bromide ion to form a chiral epoxide (e.g., (R)-styrene oxide from (R)-2-Bromo-1-phenylethanol).[16][17]

Key reaction pathways of (R)-(-)-2-Bromo-1-phenylethanol.

Experimental Protocol 3: Synthesis of a Chiral β-Amino Alcohol

This protocol details the synthesis of (S)-2-(benzylamino)-1-phenylethanol from the (R)-bromohydrin via an Sɴ2 reaction.[15]

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) dissolved in anhydrous acetonitrile.[15]

-

Reagent Addition: Add benzylamine (B48309) (1.2 eq) and triethylamine (B128534) (1.5 eq). Triethylamine acts as a base to neutralize the HBr byproduct.[15]

-

Heating: Attach a reflux condenser and heat the mixture to 60-70 °C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.[15]

-

Work-up: After cooling, partition the residue between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[15]

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure (S)-2-(benzylamino)-1-phenylethanol.[15]

Application in the Synthesis of β2-Adrenoceptor Agonists

The phenylethanolamine scaffold, readily accessible from this compound, is a core structural motif in many β2-adrenoceptor agonists used as bronchodilators in the treatment of asthma and COPD.[11] The specific stereochemistry of this scaffold is critical for potent and selective interaction with the β2-adrenoceptor.[11] These agonists activate a G-protein coupled receptor (GPCR) signaling cascade, leading to bronchodilation.[11]

β2-Adrenergic receptor signaling pathway.

References

- 1. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 2. This compound (2425-28-7) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 2425-28-7 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2425-28-7 | Benchchem [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chembk.com [chembk.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (R)-(-)-2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Bromo-1-phenylethanol is a crucial chiral building block in the synthesis of numerous pharmaceutically active compounds.[1][2] Its specific stereochemistry is often essential for the biological activity and selectivity of the final drug substance.[1] A thorough understanding of its physical properties is fundamental for its handling, purification, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the key physical properties of (R)-(-)-2-Bromo-1-phenylethanol, detailed experimental protocols for their determination, and logical workflows to guide laboratory practice.

Core Physical and Chemical Properties

(R)-(-)-2-Bromo-1-phenylethanol is a chiral alcohol that features a phenyl group, a hydroxyl group, and a bromine atom.[3] The carbon atom attached to the hydroxyl and phenyl groups is a stereogenic center, leading to the existence of two enantiomers: (R) and (S).[4][5] While enantiomers share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a property known as optical activity.[4][6][7] The (-) designation indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light in a counter-clockwise direction.[4][6]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical data for (R)-(-)-2-Bromo-1-phenylethanol.

| Property | Value | Source / Notes |

| Molecular Formula | C₈H₉BrO | [6][8][9][10] |

| Molecular Weight | 201.06 g/mol | [6][8][10][11] |

| Appearance | Colorless to pale yellow liquid | [6][7][12] |

| Melting Point | 54-56 °C | [9] |

| Boiling Point | 261.6 °C at 760 mmHg110 °C at 2 mmHg | For racemic mixture.[5][7][12] Enantiomers have identical boiling points.[4][6][7] |

| Density | 1.503 g/cm³ | For racemic mixture.[5][6][7] Enantiomers have identical densities.[4][6][7] |

| Specific Rotation ([α]D) | -39.0° (c=8.00 g/100 mL, Chloroform) | [4] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as methanol, ethanol, acetone, and chloroform (B151607). | [6][7][13] |

Experimental Protocols

Accurate determination of physical properties is critical for compound verification and quality control. The following sections detail the standard methodologies for measuring the key physical properties of (R)-(-)-2-Bromo-1-phenylethanol.

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of purity for a solid compound.[14] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[14]

-

Thermometer (calibrated)[14]

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[15] Place a small amount of (R)-(-)-2-Bromo-1-phenylethanol onto a clean, dry surface. Tap the open end of a capillary tube into the solid to collect a small amount of the sample.[15][16]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly.[15][16] The packed sample height should be 2-3 mm.[15]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.[14][15]

-

Initial Determination: Heat the sample rapidly to get an approximate melting point.[14]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[14][15]

-

Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[14]

Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of small quantities of liquid.[6][17] The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[17][18]

Apparatus:

-

Small test tube (fusion tube)[17]

-

Heating source (e.g., Bunsen burner or heating mantle)[6]

-

Liquid paraffin (B1166041) or high-boiling silicone oil[6]

Procedure:

-

Setup: Place a few drops of (R)-(-)-2-Bromo-1-phenylethanol into the small test tube.[6] Place the capillary tube, sealed end up, into the liquid.[18]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][18]

-

Heating: Place the assembly in the Thiele tube or oil bath.[6] Heat the apparatus gently.[6][17] As the temperature increases, a stream of air bubbles will emerge from the open end of the capillary tube.[6][18]

-

Observation: Continue heating until a continuous and rapid stream of bubbles is observed.[6]

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[6][18][19] Record this temperature.

Determination of Optical Rotation (Polarimetry)

Optical rotation is the most critical measurement for characterizing a specific enantiomer and determining its purity.[6] The specific rotation is a standardized measure of a compound's optical activity.[20][21]

Apparatus:

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source[4][6]

-

Polarimeter cell (sample tube) of a known path length (e.g., 1.0 dm)[4][6]

-

Volumetric flask and analytical balance[6]

Procedure:

-

Solution Preparation: Accurately prepare a solution of (R)-(-)-2-Bromo-1-phenylethanol of a known concentration (c) in g/mL.[4][6] For example, weigh 0.800 g of the compound and dissolve it in chloroform in a 10.0 mL volumetric flask.

-

Calibration: Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument.[6][22] Set the reading to zero.[6]

-

Sample Measurement: Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are trapped in the light path.[6][23] Place the filled cell in the polarimeter.

-

Reading: Measure the observed angle of rotation (α). A negative value indicates levorotation.[6]

-

Calculation: Calculate the specific rotation ([α]) using Biot's law:[6] [α]Tλ = α / (l * c) Where:

-

T is the temperature in °C.

-

λ is the wavelength of light (e.g., D for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Mandatory Visualizations

Workflow for Physical Property Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of the physical properties of a synthesized or acquired sample of (R)-(-)-2-Bromo-1-phenylethanol.

Caption: Workflow for the physical characterization of (R)-(-)-2-Bromo-1-phenylethanol.

Principle of Optical Rotation Measurement

This diagram illustrates the fundamental principle of polarimetry used to measure the optical rotation of a chiral compound like (R)-(-)-2-Bromo-1-phenylethanol.

Caption: Diagram illustrating the principle of polarimetry for optical rotation measurement.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-1-phenylethanol (2425-28-7) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 8. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. scbt.com [scbt.com]

- 11. Buy this compound | 2425-28-7 [smolecule.com]

- 12. 2-Bromo-1-phenylethan-1-ol | 2425-28-7 | TCI AMERICA [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 21. digicollections.net [digicollections.net]

- 22. benchchem.com [benchchem.com]

- 23. rudolphresearch.com [rudolphresearch.com]

2-Bromo-1-phenylethanol molecular weight and formula

An In-depth Technical Guide to 2-Bromo-1-phenylethanol

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in pharmaceutical and organic synthesis. The document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and derivatization, and illustrates a representative synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Properties of this compound

This compound is an organic compound featuring a phenyl ring and a hydroxyl group on the first carbon of a two-carbon chain, with a bromine atom on the second carbon.[1] Its structure contains a stereogenic center at the carbon bearing the hydroxyl and phenyl groups, making it a chiral molecule.[1][2] This chirality is crucial for its application in the asymmetric synthesis of enantiomerically pure pharmaceuticals.[3][4]

The quantitative physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉BrO[1][2][4][5][6][7][8] |

| Molecular Weight | 201.06 g/mol [1][4][6][8][9] |

| CAS Number | 2425-28-7 (for racemic)[1][5] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.503 g/cm³[1][5] |

| Boiling Point | 261.6°C at 760 mmHg[1][5] |

| Flash Point | 135.6°C[1][5] |

Synthetic and Experimental Protocols

This compound is a versatile intermediate. The enantiomerically pure forms are particularly valuable and can be synthesized through methods such as asymmetric reduction or kinetic resolution.[4] The compound's bromo and hydroxyl groups serve as reactive centers for various transformations, including nucleophilic substitution and intramolecular cyclization to form epoxides.[3]

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Bromoacetophenone (B140003)

This protocol describes the synthesis of (R)-(-)-2-Bromo-1-phenylethanol using an alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone.[4]

Methodology:

-

Enzyme Preparation : A suitable ADH, often from a microbial source, is prepared. This may involve the expression and purification of a recombinant enzyme.[4]

-

Reaction Setup : A reaction mixture is prepared containing 2-bromoacetophenone (e.g., 10-50 mM), a cofactor such as NADPH or NADH, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is conducted in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).[4]

-

Initiation and Monitoring : The reaction is initiated by adding the alcohol dehydrogenase. The progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee).[4]

-

Workup and Purification : Upon completion, the product is extracted from the aqueous phase with an organic solvent like ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.[4]

Protocol 2: Synthesis of (S)-Styrene Oxide via Intramolecular Cyclization

This protocol details the synthesis of (S)-styrene oxide from (R)-(-)-2-Bromo-1-phenylethanol through a base-mediated intramolecular reaction.[3]

Methodology:

-

Reaction Setup : Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in methanol (B129727) and cool the solution to 0 °C in an ice bath.[3]

-

Base Addition : Slowly add a solution of sodium hydroxide (B78521) (1.1 eq) in water dropwise with vigorous stirring.[3]

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[3]

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

Purification : The crude product can be purified by vacuum distillation to yield (S)-styrene oxide as a colorless oil.[3]

Protocol 3: Reaction with Nucleophiles - Synthesis of (S)-2-azido-1-phenylethanol

This protocol outlines the stereospecific synthesis of an azido (B1232118) alcohol, a key intermediate for amino alcohol synthesis, from (R)-(-)-2-Bromo-1-phenylethanol.[3]

Methodology:

-

Reaction Setup : To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 eq) in a 1:1 mixture of water and acetone (B3395972), add sodium azide (B81097) (1.5 eq).[3]

-

Reaction Conditions : Heat the reaction mixture to reflux (approx. 60-70 °C) and stir for 12-24 hours.[3]

-

Monitoring : Monitor the reaction by TLC.[3]

-

Workup : After completion, cool the mixture and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.[3]

-

Purification : Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica (B1680970) gel to obtain (S)-2-azido-1-phenylethanol.[3]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol, as detailed in Protocol 2.

Caption: Experimental workflow for the synthesis of (S)-Styrene Oxide.[3]

References

- 1. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 2. Buy this compound | 2425-28-7 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Racemic 2-Bromo-1-phenylethanol from Styrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2-bromo-1-phenylethanol from styrene (B11656), a critical intermediate in the pharmaceutical and fine chemical industries.[1] The document details the core reaction mechanism, provides a detailed experimental protocol, and summarizes relevant quantitative data.

Core Synthesis Mechanism: Halohydrin Formation

The most direct and widely employed method for synthesizing racemic this compound from styrene is the formation of a bromohydrin.[1][2] This reaction is typically performed using N-bromosuccinimide (NBS) as a bromine source in an aqueous solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water.[1][3]

The mechanism proceeds through a two-step electrophilic addition:[1][4]

-

Formation of a Cyclic Bromonium Ion: The alkene of the styrene molecule acts as a nucleophile, attacking the electrophilic bromine of the NBS. This results in the formation of a three-membered cyclic bromonium ion intermediate.[1][4] The formation of this ion can occur with equal probability on either face of the planar styrene molecule.[1]

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.[1][5] This attack follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon, which is the benzylic carbon in this case, due to its ability to better stabilize the partial positive charge.[2] The attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition.[4]

This sequence of events leads to the formation of a racemic mixture of (1R,2S)- and (1S,2R)-2-bromo-1-phenylethanol.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from styrene via halohydrin formation.

| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Styrene, NBS | 50% aqueous DMSO | 0 °C to room temp. | Not Specified | 70% | [2] |

| (E)-Stilbene, NBS | DMSO/Water | Room Temperature | 25 minutes | 84-85% (of erythro-2-bromo-1,2-diphenylethanol) | [6] |

Note: The data for (E)-stilbene is included to provide context for a similar reaction, as detailed quantitative data for the styrene reaction can be limited.

Experimental Protocol

This protocol details the synthesis of racemic this compound from styrene using N-bromosuccinimide in aqueous DMSO.

Materials:

-

Styrene

-

N-Bromosuccinimide (NBS), freshly recrystallized[3]

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and water.

-

Cool the solution to 0 °C in an ice bath.

-

While stirring vigorously, add N-bromosuccinimide (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of racemic this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of racemic this compound.

References

A Technical Guide to the Enantioselective Synthesis of 2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core methodologies for the enantioselective synthesis of 2-Bromo-1-phenylethanol, a critical chiral building block in the pharmaceutical industry. The document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and a summary of quantitative data to inform research and development.

Introduction

Chiral this compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals, where stereochemistry plays a crucial role in determining biological activity and pharmacological profile. The efficient and stereoselective production of this compound is therefore of significant interest. The primary strategies for its enantioselective synthesis involve the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone (B140003), and the kinetic resolution of racemic this compound.

Asymmetric Reduction of 2-Bromoacetophenone

The most common approach to enantiomerically pure this compound is the asymmetric reduction of 2-bromoacetophenone. This can be achieved through two main catalytic systems: chemical catalysis, most notably the Corey-Bakshi-Shibata (CBS) reduction, and biocatalysis using enzymes or whole-cell systems.

Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][2][3] It employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF.[1] The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either (R)- or (S)-2-Bromo-1-phenylethanol. High enantiomeric excesses, often exceeding 95%, are achievable with this method.[4]

Mechanism of the Corey-Bakshi-Shibata Reduction

The enantioselectivity of the CBS reduction is attributed to a well-defined transition state. The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone, with the sterically larger phenyl group of the ketone orienting away from the bulky substituent on the catalyst. This preferential orientation directs the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.

Quantitative Data for CBS Reduction

| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

| (S)-Me-CBS | BH₃·SMe₂ | THF | -20 to 0 | 98 | 95 (for S-enantiomer) | [5] |

| (R)-Me-CBS | BH₃·SMe₂ | THF | -78 | High | >95 | [4] |

| Spiroaminoborate catalyst | BH₃·SMe₂ | Not specified | Not specified | Good | 97-99 (for S-enantiomer) | [5] |

Biocatalysis

Biocatalytic reduction of 2-bromoacetophenone offers a green and highly selective alternative to chemical methods.[6] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole microbial cells (e.g., yeast, bacteria) to catalyze the asymmetric reduction.[7] Biocatalysis is often performed under mild reaction conditions in aqueous media, minimizing the use of hazardous organic solvents.

Isolated Enzymes (Alcohol Dehydrogenases)

A variety of ADHs have been successfully employed for the reduction of 2-bromoacetophenone and its analogs.[8] These enzymes often exhibit excellent enantioselectivity, producing the desired alcohol with high optical purity. The use of a co-factor regeneration system, such as glucose and glucose dehydrogenase, is typically required for the economic viability of the process.

Whole-Cell Biocatalysis

Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and co-factors for the reduction.[7] This approach can be more cost-effective as it eliminates the need for enzyme purification. Various microorganisms, including Rhodotorula rubra and recombinant Escherichia coli expressing specific ketoreductases, have been shown to be effective for the enantioselective reduction of 2-bromoacetophenone.[4][7]

Quantitative Data for Biocatalytic Reduction

| Biocatalyst | Co-substrate/Reducing Agent | Yield (%) | ee (%) | Product Enantiomer | Reference |

| Rhodotorula rubra (Whole cells) | Glucose | 98 (for 4-bromoacetophenone) | >98 | S | [4][7] |

| Carrot and Celeriac Roots (Whole cells) | Endogenous | Not specified | Not specified | S | [9] |

| Recombinant E. coli expressing ketoreductase | Isopropanol | High | >99 | R | [4] |

| ADH from Lactobacillus brevis | Isopropanol | Not specified | Not specified | R | [10] |

| ADH from Thermoanaerobacter sp. | Isopropanol | Not specified | Not specified | S | [10] |

Kinetic Resolution of Racemic this compound

Kinetic resolution is an alternative strategy for obtaining enantiomerically enriched this compound. This method involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used biocatalysts for the kinetic resolution of alcohols via enantioselective acylation.[9][11][12]

In a typical procedure, racemic this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) (e.g., Novozym 435).[9] The lipase selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by chromatography. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Quantitative Data for Kinetic Resolution

| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of remaining alcohol (%) | Reference |

| Novozym 435 | Vinyl Acetate | n-Hexane | ~50 | >99 | [9] (analogous substrate) |

| Steapsin lipase | Vinyl Acetate | Hexane | Not specified | Not specified | [9] (analogous substrate) |

| Burkholderia cepacia lipase | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40.1 | 98.9 (of product) | [11] (analogous substrate) |

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-bromoacetophenone using (R)-Methyl-CBS-oxazaborolidine

Materials:

-

2-bromoacetophenone

-

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether or ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add (R)-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.

-

After stirring for 10 minutes, add BH₃·SMe₂ (0.6 eq) dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature, then add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-2-Bromo-1-phenylethanol.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Whole-Cell Biocatalytic Reduction using Rhodotorula rubra

Materials:

-

Rhodotorula rubra culture

-

Growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Glucose

-

2-bromoacetophenone

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cultivate Rhodotorula rubra in a suitable growth medium until a sufficient cell density is reached.

-

Harvest the cells by centrifugation and wash them with phosphate buffer.

-

Resuspend the cells in the phosphate buffer containing glucose (as a co-substrate for cofactor regeneration).

-

Add 2-bromoacetophenone to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by extracting aliquots with ethyl acetate and analyzing by Gas Chromatography (GC) or TLC.

-

Upon completion, separate the yeast cells by centrifugation.

-

Extract the supernatant with ethyl acetate (3 times the volume of the aqueous phase).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantioenriched this compound.

-

Determine the yield and enantiomeric excess by GC or chiral HPLC.[4]

Protocol 3: Kinetic Resolution of Racemic this compound using Lipase

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435)

-

Vinyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve racemic this compound (1.0 eq) in n-hexane in a flask.

-

Add the immobilized lipase (e.g., Novozym 435).

-

Add vinyl acetate (e.g., 2.0 eq) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 42 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion.

-

Once the desired conversion is reached, remove the lipase by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-2-Bromo-1-phenylethanol from the acylated (R)-enantiomer by flash column chromatography on silica gel.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several methodologies. The Corey-Bakshi-Shibata reduction offers a reliable and high-yielding chemical route with excellent enantioselectivity. Biocatalytic reductions, using either isolated enzymes or whole-cell systems, provide a green and highly selective alternative, often operating under mild conditions. Kinetic resolution using lipases presents another viable option, particularly when a racemic mixture of the alcohol is readily available. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, required scale, cost of reagents and catalysts, and environmental considerations. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 6. Frontiers | Reductions and Oxidations Catalyzed by Alcohol Dehydrogenases: Useful Biocatalytic Reactions in Organic Synthesis [frontiersin.org]

- 7. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-1-phenylethanol: Chemical Structure and Chirality

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the pharmaceutical and fine chemical industries.[1] The document details its chemical structure, explores the critical aspects of its chirality, and presents relevant physicochemical data and established experimental protocols.

Chemical Structure

This compound is an organic compound with the molecular formula C₈H₉BrO.[2][3] Its structure consists of a two-carbon ethanol (B145695) backbone. A phenyl group and a hydroxyl (-OH) group are attached to the first carbon (C1), while a bromine atom is bonded to the second carbon (C2).[2][3] This arrangement of functional groups dictates its chemical reactivity, making it a valuable precursor in various synthetic applications.[2][3][4] The presence of the hydroxyl group allows for hydrogen bonding, influencing its physical properties, while the bromine atom serves as an effective leaving group in nucleophilic substitution reactions.[2][4]

Chirality and Enantiomers

A key feature of this compound is its chirality. The carbon atom bonded to the hydroxyl group, the phenyl group, and the bromomethyl group is a stereogenic center.[2][3][5][6] This gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-bromo-1-phenylethanol and (S)-2-bromo-1-phenylethanol.[5][6]

These enantiomers possess identical physical properties, such as boiling point and density.[2][5] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[2][5] One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, designated as (+)), while the other rotates it in a counter-clockwise direction (levorotatory, designated as (-)).[5] This stereoisomerism is particularly important in pharmaceutical synthesis, as the biological activity of the two enantiomers can vary significantly.[2][5]

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-phenylethanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-phenylethanol, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining precise solubility parameters.

Core Concepts in Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarity are more likely to be soluble in one another. This compound possesses a dual chemical nature; the hydroxyl (-OH) group imparts polarity and hydrogen bonding capability, while the phenyl ring and brominated alkyl chain contribute to its non-polar, hydrophobic character[1][2][3]. This structure suggests that it will be soluble in many common organic solvents but will have limited solubility in water[2][4].

Data Presentation: Solubility of this compound

Table 1: Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/L) |

| Water | H₂O | Polar Protic | Not Specified | 728.59 (for (S)-enantiomer)[1][5] |

Table 2: Qualitative Solubility Assessment in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Type | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Highly Soluble / Miscible[1] |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble / Miscible[1] |

| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble / Miscible[1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[4] |

| Hexane | C₆H₁₄ | Non-polar | Partially Soluble to Insoluble |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |

Experimental Protocols

Protocol 1: Quantitative Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a standard approach to determine the thermodynamic (equilibrium) solubility of a compound in a specific solvent[6][7].

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (HPLC-grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved liquid droplets after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for several hours to permit phase separation.

-

Carefully withdraw a sample from the upper, clear supernatant layer using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets[1].

-

-

Quantitative Analysis (via HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve[1].

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Protocol 2: Qualitative Solubility Assessment

This rapid method is suitable for initial screening and characterization[4][8].

Objective: To quickly classify the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer or stirring rod

-

Pipettes

Methodology:

-

Place approximately 0.1 mL of this compound into a small test tube[4].

-

Add 1 mL of the chosen solvent to the test tube[4].

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer[4].

-

Visually observe the mixture against a contrasting background.

-

Classify the solubility based on the following criteria[4]:

-

Soluble/Miscible: A clear, single-phase, homogeneous solution is formed.

-

Partially Soluble: The mixture appears cloudy, or two distinct liquid phases are present, but the volume of the solute phase has noticeably decreased.

-

Insoluble/Immiscible: The compound does not appear to dissolve, and two clear, distinct phases remain.

-

-

Repeat the procedure for each solvent to be tested.

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. (S)-2-bromo-1-phenylethanol (2425-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Data of 2-Bromo-1-phenylethanol

This technical guide provides a comprehensive overview of the spectral data for the compound this compound, a key intermediate in the synthesis of various pharmaceuticals. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉BrO[1] |

| Molecular Weight | 201.06 g/mol [1][2] |

| CAS Number | 199343-14-1[2] |

| Appearance | Not specified, likely a solid or oil |

| Chirality | Contains a chiral center at the carbon bearing the hydroxyl group, leading to (R) and (S) enantiomers.[2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38 - 7.29 | m | 5H | C₆H ₅ |

| 4.96 - 4.94 | m | 1H | H -C(OH) |

| 3.76 - 3.71 | m | 1H | H -C(Br) |

| 3.59 | m | 1H | H -C(Br) |

| 2.5 (broad s) | s | 1H | OH |

¹³C NMR Spectral Data (100 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 143.7 | C-Ar (quaternary) |

| 128.7 | C-Ar |

| 127.9 | C-Ar |

| 125.8 | C-Ar |

| 71.3 | C -OH |

| 41.7, 41.5 | C -Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and aromatic groups.

IR Spectral Data (Thin Film) [2][3]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3398 (broad) | O-H Stretch (hydrogen-bonded)[2] |

| ~3030 | C-H Stretch (aromatic)[2] |

| 2954, 2926 | C-H Stretch (aliphatic)[2] |

| 1494, 1454 | C=C Stretch (aromatic)[2] |

| 1068 | C-O Stretch[2] |

| ~700 | C-Br Stretch[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine results in a characteristic isotopic pattern.

Mass Spectrometry Data

| m/z | Interpretation |

| 200/202 | Molecular ion peak (M⁺) with a characteristic ~1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 107 | [M - CH₂Br]⁺, loss of the bromomethyl group. |

| 77 | [C₆H₅]⁺, phenyl group fragment. |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 0 to 200 ppm

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

IR Spectroscopy

Sample Preparation:

-

A small drop of the neat liquid (if applicable) or a concentrated solution in a volatile solvent is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

Mass Spectrometry

Sample Introduction:

-

Direct infusion or via Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50 - 300 m/z

Synthetic Workflow and Signaling Pathway

This compound is a valuable building block. One common synthesis method is the halohydrin formation from styrene.[4] This compound is also a precursor to β2-adrenoceptor agonists used in treating respiratory diseases.[5]

Caption: Synthesis of this compound and its role as a precursor in drug development.

This guide provides foundational spectral data and methodologies for this compound, which are essential for its identification, characterization, and application in synthetic and medicinal chemistry.

References

Safety and Handling of 2-Bromo-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-1-phenylethanol. Due to its hazardous properties, it is imperative that this chemical be handled with strict adherence to safety guidelines to minimize risk to personnel and the environment. This document outlines the known hazards, recommended personal protective equipment (PPE), proper storage and handling procedures, and emergency measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Direct contact can cause skin and eye irritation, and inhalation of its vapors may lead to respiratory irritation.[1][2] It is also harmful if swallowed.[3][4]

GHS Hazard Statements:

-

GHS07: Harmful/Irritant

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C8H9BrO | [1][3][7] |

| Molecular Weight | 201.06 g/mol | [2][7][8] |

| Appearance | Colorless to light yellow clear liquid or solid | [9] |

| Melting Point | 39 °C | [3][10] |

| Boiling Point | 261.6 °C at 760 mmHg | [1][3][10] |

| Density | 1.504 g/cm³ | [1] |

| Flash Point | 135.6 °C | [3][10] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of this compound.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize exposure to vapors.[1][11]

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[1][11]

-

In situations with a risk of significant vapor exposure, a properly fitted respirator with organic vapor cartridges should be used.[11]

-

Avoid all direct contact with skin and eyes.[1]

-

Use sealed containers and ensure all equipment is clean and dry before use to prevent contamination.[11]

-

Wash hands thoroughly after handling the chemical.[1]

Storage

-

Store in a cool, dry, and dark place.[12] Some suppliers recommend refrigeration at 2-8°C.[10][12]

-

Keep the container tightly closed and store in a well-ventilated area.[1][12]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a sealed container for proper disposal.

Experimental Protocols

This compound is a versatile chiral building block in organic synthesis.[12] Below are example protocols for its use.

Synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol[12]

This protocol describes the base-mediated intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol.

Materials:

-

(R)-(-)-2-Bromo-1-phenylethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The crude (S)-styrene oxide can be purified by vacuum distillation.

Synthesis of (S)-2-azido-1-phenylethanol from (R)-(-)-2-Bromo-1-phenylethanol[12]

This protocol details a stereospecific nucleophilic substitution reaction.

Materials:

-

(R)-(-)-2-Bromo-1-phenylethanol

-

Sodium azide (B81097) (NaN₃)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of (R)-(-)-2-Bromo-1-phenylethanol (1.0 equivalent) in a 1:1 mixture of water and acetone, add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 times).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Stability and Degradation

This compound is a stable compound when stored under the recommended conditions.[13] Potential degradation pathways include hydrolysis to form styrene (B11656) oxide and subsequent diol, and thermal decomposition to yield styrene.[13] Forced degradation studies under acidic, basic, and oxidative conditions can be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways. Waste material should be handled as hazardous waste and disposed of at an approved waste disposal facility.[8]

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (1S)-2-bromo-1-phenyl-ethanol - Safety Data Sheet [chemicalbook.com]

- 4. osha.gov [osha.gov]

- 5. (R)-2-Bromo-1-phenylethanol | C8H9BrO | CID 52694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 199343-14-1 | Benchchem [benchchem.com]

- 10. lookchem.com [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 2-Bromo-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-phenylethanol. Due to the limited availability of specific, long-term stability studies on this compound, this document synthesizes information from safety data sheets (SDS), chemical supplier recommendations, and scientific literature on analogous compounds to provide a thorough understanding of its handling, storage, and potential degradation pathways.

Core Properties and Importance

This compound is a chiral organic compound featuring a phenyl group, a hydroxyl group, and a bromine atom.[1] This combination of functional groups makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] Its chirality is particularly significant in the development of enantiomerically pure active pharmaceutical ingredients.[3] Given its role as a key building block, maintaining its purity and stability through appropriate storage and handling is of paramount importance.

Recommended Storage Conditions

Proper storage is essential to preserve the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool place. Refrigeration at 2-8°C is recommended by some suppliers. | [4][5] |

| Atmosphere | Store in a dry and well-ventilated area. | [4][6] |

| Container | Keep container tightly closed. | [4][6] |

| Light | Protect from light by storing in a dark place. | [4] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [4] |

Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in peer-reviewed literature, its chemical structure allows for the inference of potential degradation pathways. The primary routes of degradation are likely hydrolysis and thermal decomposition.[4]

3.1. Hydrolysis: Under basic conditions (pH > 7), this compound is susceptible to an intramolecular SN2 reaction. The adjacent hydroxyl group can act as an internal nucleophile, displacing the bromide to form styrene (B11656) oxide.[7] This epoxide can then undergo further hydrolysis to yield 1-phenyl-1,2-ethanediol (B126754) (styrene glycol).[4] Acidic conditions (pH < 7) can also promote degradation through the formation of carbocation intermediates, potentially leading to rearrangements or elimination reactions.[7]

3.2. Thermal Decomposition: Exposure to elevated temperatures can lead to the elimination of hydrogen bromide (HBr) and water, resulting in the formation of styrene. This is a common thermal degradation pathway for similar 2-bromoethanol (B42945) compounds.[4]

Below is a diagram illustrating the potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound can be conducted through forced degradation studies. These studies help to identify potential degradation products and establish a stability-indicating analytical method.

4.1. Forced Degradation Study Protocol

This protocol is based on general guidelines for pharmaceutical stability testing.

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[4]

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[4]

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature.[4]

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent such as 3% H₂O₂ at room temperature.[4]

-

Thermal Degradation: Expose both the solid sample and a solution to elevated temperatures (e.g., 60°C and 80°C).[4]

-

Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.[4]

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

The following diagram illustrates the workflow for a typical forced degradation study.

4.2. Stability-Indicating HPLC Method

A crucial component of a stability study is a validated stability-indicating analytical method that can separate the parent compound from any degradation products. Chiral HPLC methods have been reported for the analysis of this compound and can be adapted for stability studies.[4]

Illustrative HPLC Parameters:

-

Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol.

-

Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled column temperature.

These parameters should be optimized to achieve adequate resolution between the this compound peak and any peaks corresponding to degradation products.

Synthesis and Purification Considerations for Stability

The stability of this compound can be influenced by impurities introduced during its synthesis and purification. Common synthetic routes include the asymmetric reduction of 2-bromoacetophenone (B140003) or the kinetic resolution of racemic this compound.[2]

5.1. Synthesis via Asymmetric Reduction

This method often employs a biocatalyst, such as an alcohol dehydrogenase, to achieve high enantioselectivity.[2]

Protocol Outline:

-

Enzyme Preparation: Prepare a suitable alcohol dehydrogenase.

-

Reaction Setup: Combine 2-bromoacetophenone, a cofactor (e.g., NADPH), and a cofactor regeneration system in a buffered solution.[2]

-

Reaction Initiation and Monitoring: Add the enzyme to initiate the reaction and monitor its progress using chiral HPLC or GC.[2]

-

Workup and Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.[2] Further purification can be achieved through column chromatography.[2]

5.2. Workup Procedures to Minimize Decomposition

During the workup of the synthesis, it is critical to maintain a neutral pH and low temperature to prevent degradation.[7]

-

Quenching: Use a neutral or weakly acidic solution, such as saturated ammonium (B1175870) chloride, to quench the reaction. Avoid strong bases.[7]

-

Extraction: Perform extractions quickly at low temperatures with a non-polar organic solvent.[7]

-

Washing: Wash the organic layer with a neutral brine solution. If acidic or basic washes are necessary, use dilute solutions and minimize contact time, followed immediately by a brine wash.[7]

The following diagram outlines a logical workflow for the synthesis and purification of this compound, emphasizing steps to ensure stability.

Summary and Conclusions

This compound is a stable compound when stored under the recommended cool, dry, dark, and well-ventilated conditions in a tightly sealed container.[4] The primary potential degradation pathways are hydrolysis to form styrene oxide and subsequently the diol, and thermal decomposition to yield styrene.[4] Researchers and drug development professionals should be aware of these potential instabilities, particularly during synthesis workup and long-term storage. For critical applications, it is advisable to perform forced degradation studies to understand the specific stability profile of the material and to employ a validated stability-indicating analytical method for quality control.

References

- 1. This compound (2425-28-7) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 2425-28-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (1S)-2-bromo-1-phenyl-ethanol - Safety Data Sheet [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Potential Degradation Pathways of 2-Bromo-1-phenylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of 2-Bromo-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding the stability of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the primary chemical, thermal, and enzymatic degradation routes, supported by available data and detailed experimental protocols for stability assessment.

Chemical Degradation Pathways